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Introduction

Alofanib (RPT835) is a novel, selective, allosteric inhibitor of Fibroblast Growth Factor
Receptor 2 (FGFR2). It binds to the extracellular domain of FGFR2, inducing conformational
changes that inhibit receptor activity.[1][2] Dysregulation of the FGFR2 signaling pathway is
implicated in the pathogenesis of various malignancies, making it a promising therapeutic
target.[3][4] Alofanib has shown potent anti-tumor activity in preclinical models and has been
evaluated in clinical trials, particularly for gastric and ovarian cancers.[5][6]

Immunohistochemistry (IHC) is a critical tool for assessing FGFR2 expression in tumor tissues,
aiding in patient selection and the evaluation of treatment response. These application notes
provide a summary of quantitative data from Alofanib studies and detailed protocols for
FGFR2 and Ki-67 immunohistochemistry.

Quantitative Data from Alofanib Studies

The following tables summarize key quantitative data from preclinical and clinical studies of
Alofanib, demonstrating its inhibitory effects on cancer cells and tumors.

Table 1: In Vitro Efficacy of Alofanib
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Table 2: In Vivo Efficacy of Alofanib in Ovarian Cancer
Xenaograft Model

Treatment
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Table 3: Clinical Efficacy of Alofanib in Metastatic
Gastric Cancer (NCT04071184)

Parameter Value Reference

Objective Response Rate

9.5% [7]
(ORR)
Disease Control Rate (DCR) 71.4% [7]
Median Progression-Free
) 3.63 months [5]
Survival (PFS)
Median Overall Survival (OS) 7.0 months [5]

Signaling Pathway and Experimental Workflow
FGFR2 Signaling Pathway Inhibition by Alofanib
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Caption: FGFR2 signaling pathway and allosteric inhibition by Alofanib.
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Caption: General workflow for immunohistochemical staining.

Experimental Protocols

Protocol 1: Immunohistochemistry for FGFR2 in Gastric
Cancer Tissue

This protocol is based on the use of the rabbit monoclonal antibody [EPR24075-418], which
has been utilized in studies of gastric cancer.[8][9][10]

Materials:

Formalin-fixed, paraffin-embedded (FFPE) gastric cancer tissue sections (4-5 pum)

e Xylene or a xylene substitute

« Ethanol (100%, 95%, 70%)

» Deionized water

e Antigen Retrieval Solution: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
e Hydrogen Peroxide (3%)

e Blocking Buffer (e.g., 1% BSA in PBS or commercial blocking solution)

e Primary Antibody: Rabbit monoclonal anti-FGFR2 [EPR24075-418] (Abcam, ab289968)

e Polymer-based HRP-conjugated secondary antibody (anti-rabbit)

e DAB (3,3'-Diaminobenzidine) substrate-chromogen system

o Hematoxylin counterstain

Mounting medium

Procedure:

o Deparaffinization and Rehydration:
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o Immerse slides in xylene (or substitute) for 2 x 5 minutes.

o Rehydrate through a graded series of ethanol: 100% (2 x 2 minutes), 95% (1 x 2 minutes),
70% (1 x 2 minutes).

o Rinse in deionized water for 2 minutes.

Antigen Retrieval:

o

Pre-heat the Antigen Retrieval Solution to 95-100°C in a water bath or steamer.

[¢]

Immerse slides in the pre-heated solution and incubate for 20-30 minutes.

[e]

Allow slides to cool in the buffer for 20 minutes at room temperature.

[e]

Rinse with wash buffer (e.g., PBS or TBS).
Blocking of Endogenous Peroxidase:

o Incubate sections with 3% Hydrogen Peroxide for 10 minutes at room temperature to
block endogenous peroxidase activity.

o Rinse with wash buffer.

Blocking of Non-specific Binding:

o Incubate sections with Blocking Buffer for 30-60 minutes at room temperature.
Primary Antibody Incubation:

o Dilute the anti-FGFR2 antibody [EPR24075-418] to the recommended concentration (e.g.,
1:100) in antibody diluent.

o Incubate sections with the diluted primary antibody overnight at 4°C in a humidified
chamber.

Secondary Antibody Incubation:

o Rinse slides with wash buffer.
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o Incubate with the HRP-conjugated secondary antibody according to the manufacturer's
instructions (typically 30-60 minutes at room temperature).

o Detection:
o Rinse slides with wash buffer.

o Incubate with the DAB substrate-chromogen solution until the desired stain intensity
develops (typically 1-10 minutes). Monitor under a microscope.

o Rinse with deionized water to stop the reaction.
» Counterstaining:
o Counterstain with hematoxylin for 1-2 minutes.
o "Blue" the sections in running tap water.
o Dehydration and Mounting:
o Dehydrate through a graded series of ethanol and clear in xylene.
o Coverslip with a permanent mounting medium.
FGFR2 Staining Interpretation and Scoring:

FGFR2 expression is typically evaluated based on the intensity and percentage of stained
tumor cells.[11][12] A common scoring system involves:

« Intensity Score: 0 (no staining), 1+ (weak), 2+ (moderate), 3+ (strong).

o Percentage of Positive Cells: The percentage of tumor cells showing membranous and/or
cytoplasmic staining.

e H-Score: Calculated as: [1 x (% cells 1+) + 2 x (% cells 2+) + 3 x (% cells 3+)], resulting in a
score from 0 to 300.
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Protocol 2: Immunohistochemistry for Ki-67 in Ovarian
Cancer Xenograft Tissue

This protocol provides a method for assessing cell proliferation in mouse xenograft tissues
treated with agents like Alofanib.[6]

Materials:

FFPE ovarian cancer xenograft tissue sections (4-5 um)

» Deparaffinization and rehydration reagents (as in Protocol 1)

e Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0)

e Hydrogen Peroxide (3%)

e Blocking Buffer (e.g., 2.5% Normal Horse Serum)

e Primary Antibody: Rabbit anti-Ki-67 antibody

 HRP-conjugated secondary antibody (anti-rabbit)

o DAB substrate-chromogen system

o Hematoxylin counterstain

e Mounting medium

Procedure:

o Deparaffinization and Rehydration: Follow the same steps as in Protocol 1.
e Antigen Retrieval:

o Perform heat-induced epitope retrieval using Citrate Buffer (pH 6.0) for 20-30 minutes.[13]
o Allow slides to cool.

e Blocking:
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o Block endogenous peroxidase with 3% H202 for 10 minutes.[14]

o Block non-specific binding with 2.5% Normal Horse Serum for 30 minutes.[13]

e Primary Antibody Incubation:
o Incubate sections with a diluted anti-Ki-67 antibody overnight at 4°C.[13]
e Secondary Antibody and Detection:

o Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room
temperature.[13]

o Develop the signal with a DAB substrate.[13]
o Counterstaining, Dehydration, and Mounting: Follow the same steps as in Protocol 1.
Ki-67 Staining Interpretation:

e The Ki-67 labeling index is determined by counting the percentage of tumor cells with
positive nuclear staining in representative high-power fields.

e Ahigher Ki-67 index indicates a greater proliferative activity of the tumor cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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